molecular formula C11H7F6N3 B5892313 2-phenyl-4,6-bis(trifluoromethyl)-1,4-dihydro-1,3,5-triazine

2-phenyl-4,6-bis(trifluoromethyl)-1,4-dihydro-1,3,5-triazine

Cat. No.: B5892313
M. Wt: 295.18 g/mol
InChI Key: MWWQBUCJACIAPD-UHFFFAOYSA-N
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Description

2-Phenyl-4,6-bis(trifluoromethyl)-1,4-dihydro-1,3,5-triazine is a heterocyclic compound characterized by the presence of a triazine ring substituted with phenyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-4,6-bis(trifluoromethyl)-1,4-dihydro-1,3,5-triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of acetophenone oxime with trifluoromethylating agents in the presence of catalysts and solvents such as toluene . The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product formation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-phenyl-4,6-bis(trifluoromethyl)-1,4-dihydro-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The phenyl and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of functionalized triazines.

Scientific Research Applications

2-phenyl-4,6-bis(trifluoromethyl)-1,4-dihydro-1,3,5-triazine has several scientific research applications:

Mechanism of Action

The mechanism by which 2-phenyl-4,6-bis(trifluoromethyl)-1,4-dihydro-1,3,5-triazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The phenyl group can engage in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 2-phenyl-4,6-bis(trifluoromethyl)pyridine
  • 2-phenyl-4,6-bis(trifluoromethyl)pyrimidine

Comparison: Compared to these similar compounds, 2-phenyl-4,6-bis(trifluoromethyl)-1,4-dihydro-1,3,5-triazine exhibits unique properties due to the presence of the triazine ring. This ring structure imparts different electronic and steric characteristics, affecting the compound’s reactivity and interactions with other molecules. The trifluoromethyl groups further enhance its chemical stability and lipophilicity, making it distinct from its analogs .

Properties

IUPAC Name

2-phenyl-4,6-bis(trifluoromethyl)-1,4-dihydro-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F6N3/c12-10(13,14)8-18-7(6-4-2-1-3-5-6)19-9(20-8)11(15,16)17/h1-5,8H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWQBUCJACIAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(N=C(N2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F6N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-phenyl-4,6-bis(trifluoromethyl)-1,4-dihydro-1,3,5-triazine
Reactant of Route 2
2-phenyl-4,6-bis(trifluoromethyl)-1,4-dihydro-1,3,5-triazine
Reactant of Route 3
2-phenyl-4,6-bis(trifluoromethyl)-1,4-dihydro-1,3,5-triazine
Reactant of Route 4
2-phenyl-4,6-bis(trifluoromethyl)-1,4-dihydro-1,3,5-triazine
Reactant of Route 5
2-phenyl-4,6-bis(trifluoromethyl)-1,4-dihydro-1,3,5-triazine
Reactant of Route 6
2-phenyl-4,6-bis(trifluoromethyl)-1,4-dihydro-1,3,5-triazine

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